delta-Guaiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

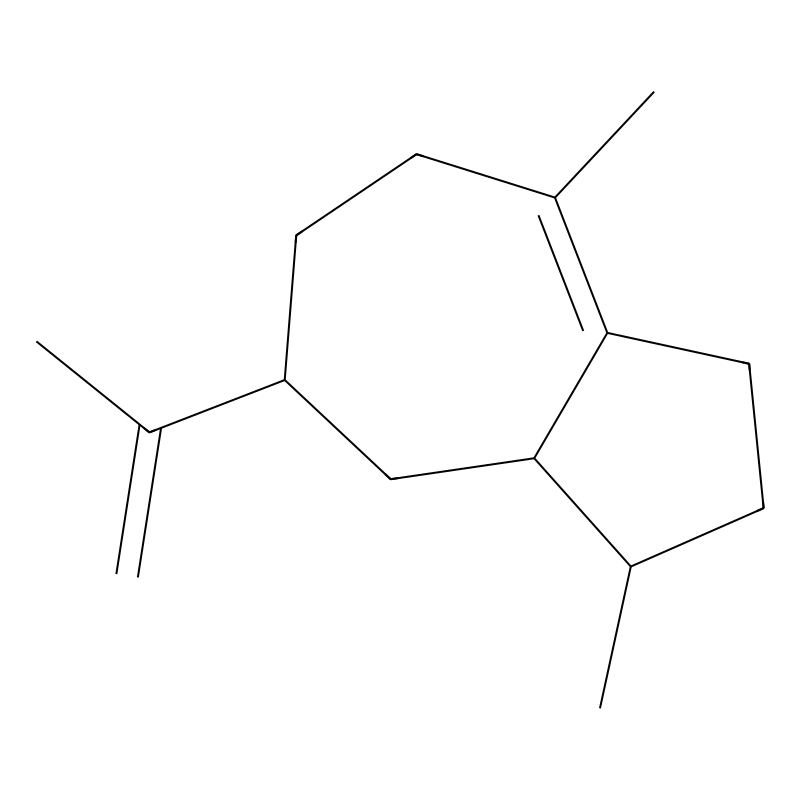

Delta-guaiene is a carbobicyclic compound classified as a sesquiterpene, with the molecular formula and a molecular weight of 204.36 g/mol. Structurally, it is characterized by its formation from farnesyl diphosphate through a cyclization reaction catalyzed by the enzyme delta-guaiene synthase. This compound is part of the broader family of guaiane-type sesquiterpenes, which are known for their complex structures and diverse biological activities .

Delta-guaiene is primarily synthesized through the enzymatic conversion of farnesyl diphosphate, a key precursor in terpenoid biosynthesis. The reaction can be summarized as follows:

This transformation is catalyzed by the enzyme delta-guaiene synthase, which facilitates the cyclization process necessary for forming the bicyclic structure of delta-guaiene . Additionally, delta-guaiene can participate in various

Delta-guaiene exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. Its presence in agarwood (from Aquilaria species) contributes to the therapeutic effects attributed to this traditional medicinal plant. Studies have indicated that delta-guaiene may interact with various biological pathways, potentially influencing cell signaling and metabolic processes . Furthermore, its role as a sesquiterpene suggests potential applications in aromatherapy and natural product chemistry due to its fragrance and possible health benefits.

The synthesis of delta-guaiene can be achieved through several methods:

- Biological Synthesis: The primary method involves the enzymatic conversion of farnesyl diphosphate via delta-guaiene synthase in cultured cells of Aquilaria species. Treatment with methyl jasmonate has been shown to enhance production levels significantly .

- Chemical Synthesis: Delta-guaiene can also be synthesized through chemical methods that involve multi-step reactions starting from simpler terpenoid precursors or through total synthesis approaches that utilize various organic reactions to construct its bicyclic framework.

- Extraction: Delta-guaiene can be isolated from natural sources such as agarwood through steam distillation or solvent extraction methods, which concentrate the essential oils containing this compound.

Delta-guaiene has several applications across various fields:

- Pharmaceuticals: Due to its biological activities, delta-guaiene is being explored for use in developing new antimicrobial or anti-inflammatory drugs.

- Aromatherapy: Its pleasant fragrance makes it suitable for use in perfumes and scented products.

- Natural Products: As a natural compound, it serves as an important ingredient in traditional medicine formulations and herbal remedies.

Research on delta-guaiene has focused on its interactions with biological systems. For example, studies have shown that it may modulate inflammatory responses and exhibit synergistic effects when combined with other compounds found in agarwood. Furthermore, interaction studies involving delta-guaiene synthase have provided insights into how this enzyme operates at a molecular level, enhancing our understanding of terpenoid biosynthesis .

Delta-guaiene shares structural similarities with several other sesquiterpenes. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Alpha-humulene | Sesquiterpene | Exhibits anti-inflammatory properties; more volatile than delta-guaiene. |

| Beta-caryophyllene | Sesquiterpene | Known for its analgesic and anti-inflammatory effects; interacts with cannabinoid receptors. |

| Gamma-cadinene | Sesquiterpene | Found in essential oils; known for antimicrobial properties but less studied than delta-guaiene. |

Uniqueness of Delta-Guaiene:

- Delta-guaiene is unique due to its specific cyclization pattern and biological roles that differ from those of alpha-humulene and beta-caryophyllene. Its predominant presence in agarwood also distinguishes it within the guaiane-type sesquiterpenes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H24 | PubChem [1] [22] |

| Molecular Weight | 204.35 g/mol | PubChem [4] [22] |

| Chemical Class | Sesquiterpene | CHEBI [8] |

| Structural Type | Carbobicyclic compound | CHEBI [8] |

| Ring System | Azulene derivative (fused 5-7 ring system) | PubChem [1] |

The biosynthesis of delta-Guaiene occurs through the cyclization of farnesyl diphosphate, a key precursor in terpenoid biosynthesis [7]. This transformation is catalyzed by the enzyme delta-Guaiene synthase (EC 4.2.3.93), which facilitates the complex cyclization process necessary for forming the characteristic bicyclic structure [7]. The reaction can be summarized as: (2E,6E)-farnesyl diphosphate → delta-Guaiene + diphosphate, requiring magnesium ions (Mg2+) as a cofactor [7].

Stereochemistry and Conformational Analysis

delta-Guaiene possesses three stereogenic centers located at positions C-3, C-3a, and C-5, giving rise to its specific three-dimensional structure [8] [22]. The naturally occurring form of delta-Guaiene has the absolute configuration of (3S,3aS,5R), which determines its spatial arrangement and biological properties [8]. This stereochemical configuration is crucial for the molecular recognition and interaction of delta-Guaiene with various biological systems [8] [22].

Table 5: Stereochemistry of delta-Guaiene

| Stereocenter | Configuration | Description | Source |

|---|---|---|---|

| C-3 | S | Methyl-bearing carbon | PubChem [22], CHEBI [8] |

| C-3a | S | Junction carbon | PubChem [22], CHEBI [8] |

| C-5 | R | Isopropenyl-bearing carbon | PubChem [22], CHEBI [8] |

The conformational analysis of delta-Guaiene reveals important insights into its three-dimensional structure and stability [5]. The seven-membered ring adopts a chair-like conformation, while the five-membered ring assumes an envelope-shaped conformation, both arrangements serving to minimize ring strain [5]. The methyl groups preferentially adopt equatorial positions to minimize 1,3-diaxial interactions, which would otherwise increase the conformational energy of the molecule [5]. Similarly, the isopropenyl group at C-5 adopts an equatorial position to minimize steric hindrance with other substituents [5].

The ring junction between the five- and seven-membered rings is trans-fused, providing a rigid framework that contributes to the overall conformational stability of the molecule [5]. This trans fusion influences the spatial orientation of the substituents and affects the reactivity patterns of the compound [5]. The 1,3-diaxial interactions play a crucial role in determining the preferred conformation of delta-Guaiene, as these steric repulsions between axial substituents significantly impact the overall molecular stability [5].

Table 9: Conformational Analysis of delta-Guaiene

| Conformational Feature | Description | Energetic Consequence |

|---|---|---|

| Ring Conformation | Seven-membered ring adopts chair-like conformation; five-membered ring is envelope-shaped | Minimizes ring strain |

| Methyl Group Orientation | Methyl groups preferentially adopt equatorial positions to minimize 1,3-diaxial interactions | Lowers conformational energy |

| Isopropenyl Group Orientation | Isopropenyl group at C-5 adopts equatorial position to minimize steric hindrance | Reduces steric repulsion |

| Ring Junction | Trans fusion between five and seven-membered rings | Provides rigid framework |

| Steric Interactions | 1,3-diaxial interactions influence overall molecular stability | Determines preferred conformation |

Physico-chemical Properties

delta-Guaiene exists as a liquid at room temperature, a physical state that can be inferred from its structural characteristics and other reported properties [4]. It has an estimated boiling point of approximately 279°C, indicating its relatively high thermal stability [4]. The compound exhibits significant lipophilicity, as evidenced by its XLogP3-AA value of 4.6, which suggests a strong preference for non-polar environments and limited water solubility [4].

The vapor pressure of delta-Guaiene has not been precisely determined in the available literature, though its evaporation rate is characterized as slow, consistent with its high molecular weight and boiling point [4]. Regarding solubility, delta-Guaiene is well soluble in non-polar and moderately polar organic solvents such as benzyl benzoate (BB), diethyl phthalate (DEP), and isoamyl acetate (IAA) [4]. This solubility profile aligns with its lipophilic nature and is typical for sesquiterpene compounds [4].

Table 2: Physico-chemical Properties of delta-Guaiene

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid at room temperature | Inferred from properties [4] |

| Boiling Point | 279°C (estimated) | Scent.vn [4] |

| XLogP3-AA | 4.6 | Scent.vn [4] |

| Vapor Pressure | Not available | Not available |

| Evaporation Rate | Slow | Scent.vn [4] |

| Solubility | Well soluble in BB, DEP, IAA | Scent.vn [4] |

The molecular structure of delta-Guaiene, particularly its bicyclic skeleton and the presence of a terminal double bond, contributes significantly to its physical and chemical properties [1] [4]. The fused ring system provides structural rigidity, while the isopropenyl group introduces a degree of reactivity that influences its chemical behavior [1] [8]. These structural features collectively determine the physico-chemical profile of delta-Guaiene and its interactions with various chemical and biological systems [4] [8].

Chemical Reactivity Patterns

The chemical reactivity of delta-Guaiene is primarily governed by the presence of carbon-carbon double bonds, particularly the terminal double bond in the isopropenyl group [1] [8]. These unsaturated sites serve as reactive centers for various chemical transformations, making delta-Guaiene susceptible to a range of addition reactions typical of alkenes [1] [8].

Hydrogenation is one of the fundamental reactions that delta-Guaiene can undergo, where hydrogen gas adds across the double bonds in the presence of catalysts such as platinum, palladium, or nickel [1]. This reaction results in the formation of saturated derivatives with reduced chemical reactivity [1]. Epoxidation represents another important transformation, where oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide convert the double bonds to epoxides [1] [8].

Table 7: Chemical Reactivity Patterns of delta-Guaiene

| Reaction Type | Reactive Site | Products | Conditions |

|---|---|---|---|

| Hydrogenation | C=C double bonds | Saturated derivatives | H₂, Pt/Pd/Ni catalyst |

| Epoxidation | C=C double bonds | Epoxides | m-CPBA or H₂O₂ |

| Ozonolysis | C=C double bonds | Aldehydes and ketones | O₃, then Zn/H₂O or Me₂S |

| Halogenation | C=C double bonds | Halogenated derivatives | X₂ (X = Cl, Br) in CCl₄ |

| Hydration | C=C double bonds | Alcohols | H₂O, H⁺ catalyst |

Ozonolysis represents a more destructive transformation, where ozone cleaves the carbon-carbon double bonds to form carbonyl compounds such as aldehydes and ketones [1]. This reaction is typically followed by a reductive workup using zinc in water or dimethyl sulfide [1]. Halogenation reactions, involving chlorine or bromine in carbon tetrachloride, lead to the formation of dihalogenated derivatives through addition across the double bonds [1] [8].

Hydration is another significant reaction, where water adds to the double bonds under acidic conditions to form alcohols [1]. This reaction follows Markovnikov's rule, with the hydroxyl group attaching to the more substituted carbon atom [1]. These chemical transformations highlight the versatility of delta-Guaiene as a synthetic precursor and provide insights into its potential applications in organic synthesis and natural product chemistry [1] [8].

Spectroscopic Characterization

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the structural features of delta-Guaiene through its characteristic fragmentation pattern [22]. The electron impact mass spectrum of delta-Guaiene shows a molecular ion peak at m/z 204, corresponding to its molecular weight [22]. This peak confirms the molecular formula of C15H24 and serves as a reference point for interpreting the fragmentation pattern [22].

The most abundant fragment ion appears at m/z 107 with a relative intensity of 100%, likely resulting from the cleavage of the seven-membered ring and loss of the five-membered ring with its substituents [22]. This fragment corresponds to the formula C8H11+ and represents a significant structural component of the molecule [22]. The second most intense peak occurs at m/z 93 (97.1% relative intensity), attributed to the C7H9+ fragment formed through alternative ring cleavage pathways [22].

Table 3: Mass Spectrometry Fragmentation Pattern of delta-Guaiene

| m/z Value | Relative Intensity (%) | Fragment Assignment | Source |

|---|---|---|---|

| 107 | 100.0 | C8H11+ | PubChem [22] |

| 93 | 97.1 | C7H9+ | PubChem [22] |

| 108 | 91.5 | C8H12+ | PubChem [22] |

| 79 | 64.0 | C6H7+ | PubChem [22] |

| 81 | 58.2 | C6H9+ | PubChem [22] |

Additional significant fragments include m/z 108 (91.5% relative intensity), which likely represents the isotopic peak of the m/z 107 fragment or an alternative fragmentation pathway leading to C8H12+ [22]. The fragments at m/z 79 (64.0% relative intensity) and m/z 81 (58.2% relative intensity) correspond to C6H7+ and C6H9+ ions, respectively, resulting from further fragmentation of larger fragments or direct cleavage of the molecular structure [22].

The fragmentation pattern of delta-Guaiene follows typical pathways observed for sesquiterpenes, including cleavage of ring structures, loss of alkyl groups, and rearrangement reactions [17] [22]. These fragmentation patterns provide a characteristic "fingerprint" that can be used for the identification and structural elucidation of delta-Guaiene in complex mixtures [17] [22].

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of delta-Guaiene [11]. The 1H NMR spectrum of delta-Guaiene displays several characteristic signals that correspond to different types of hydrogen atoms in the molecule [11]. The methyl protons typically resonate in the range of 0.8-1.0 ppm as doublets, which is characteristic of angular methyl groups in the bicyclic structure [11].

The methylene protons of the ring system appear as complex multiplets in the range of 1.2-1.8 ppm due to coupling with adjacent protons [11]. The methine protons, particularly those adjacent to methyl groups, resonate in the range of 1.8-2.2 ppm as multiplets [11]. The vinyl protons of the terminal alkene in the isopropenyl group produce distinctive signals at 4.7-4.8 ppm as singlets, while the olefinic protons associated with internal double bonds appear as multiplets in the range of 5.0-5.2 ppm [11].

Table 4: Typical 1H NMR Spectral Data for delta-Guaiene

| Chemical Shift (ppm) | Multiplicity | Assignment | Note |

|---|---|---|---|

| 0.8-1.0 | doublet | Methyl groups | Characteristic of angular methyl groups |

| 1.2-1.8 | multiplet | Methylene protons | Ring system protons |

| 1.8-2.2 | multiplet | Methine protons | Protons adjacent to methyl groups |

| 4.7-4.8 | singlet | Vinyl protons | Terminal alkene protons |

| 5.0-5.2 | multiplet | Olefinic protons | Internal alkene protons |

The 13C NMR spectrum of delta-Guaiene provides complementary information about the carbon skeleton [11]. The methyl carbons typically resonate in the range of 15-25 ppm, while the methylene carbons of the ring system appear in the range of 25-35 ppm [11]. The methine carbons produce signals in the range of 35-45 ppm, and the quaternary carbons resonate in the range of 45-55 ppm [11]. The terminal vinyl CH2 carbon of the isopropenyl group gives a distinctive signal in the range of 110-115 ppm, while the quaternary vinyl carbon appears in the range of 145-150 ppm [11].

Table 8: Typical 13C NMR Spectral Data for delta-Guaiene

| Chemical Shift (ppm) | Assignment | Number of Signals |

|---|---|---|

| 15-25 | Methyl carbons | 3 |

| 25-35 | Methylene carbons (ring) | 5 |

| 35-45 | Methine carbons | 3 |

| 45-55 | Quaternary carbons | 2 |

| 110-115 | Terminal vinyl CH₂ | 1 |

| 145-150 | Quaternary vinyl carbon | 1 |

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide additional structural information by revealing connectivity patterns and spatial relationships between atoms [11]. These techniques are particularly valuable for confirming the stereochemistry and conformational details of delta-Guaiene [11].

Infrared and Raman Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in delta-Guaiene through the absorption of infrared radiation by molecular vibrations [14]. The IR spectrum of delta-Guaiene exhibits several characteristic absorption bands that correspond to specific structural features [14]. The =C-H stretching vibrations of the vinyl group produce weak absorption bands in the range of 3080-3020 cm⁻¹, while the C-H stretching vibrations of the methyl and methylene groups give rise to strong absorption bands in the range of 2960-2850 cm⁻¹ [14].

The C=C stretching vibrations of the double bonds result in medium-intensity absorption bands in the range of 1645-1640 cm⁻¹ [14]. The CH₂ bending vibrations produce medium-intensity bands in the range of 1450-1440 cm⁻¹, and the CH₃ bending vibrations appear as medium-intensity bands in the range of 1375-1365 cm⁻¹ [14]. A particularly diagnostic feature is the strong absorption band in the range of 890-885 cm⁻¹, which corresponds to the =CH₂ out-of-plane bending vibrations of the terminal vinyl group [14].

Table 6: Typical IR Spectroscopy Data for delta-Guaiene

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

|---|---|---|---|

| 3080-3020 | weak | =C-H stretching | Vinyl group |

| 2960-2850 | strong | C-H stretching (sp³) | Methyl and methylene groups |

| 1645-1640 | medium | C=C stretching | C=C double bond |

| 1450-1440 | medium | CH₂ bending | Methylene groups |

| 1375-1365 | medium | CH₃ bending | Methyl groups |

| 890-885 | strong | =CH₂ out-of-plane bending | Terminal vinyl group |

Raman spectroscopy, which is complementary to IR spectroscopy, provides additional information about the molecular structure of delta-Guaiene through the inelastic scattering of monochromatic light [14]. While specific Raman spectroscopic data for delta-Guaiene is limited in the available literature, it is expected to show characteristic bands for C=C stretching vibrations in the range of 1650-1600 cm⁻¹ and C-C stretching vibrations in the range of 1200-800 cm⁻¹ [14]. These spectroscopic techniques collectively provide a comprehensive characterization of the functional groups and structural features of delta-Guaiene [14].

X-ray Crystallography Studies

X-ray crystallography represents the gold standard for determining the three-dimensional structure of molecules with atomic precision [15] [20]. However, specific X-ray crystallographic studies focused exclusively on delta-Guaiene are limited in the available literature [15] [20]. This limitation may be attributed to challenges in obtaining suitable single crystals of delta-Guaiene for X-ray diffraction analysis, possibly due to its liquid state at room temperature [4] [15].

Despite the absence of direct X-ray crystallographic data for delta-Guaiene, structural insights can be inferred from crystallographic studies of related sesquiterpenes and computational modeling approaches [15] [20]. These approaches provide valuable information about the bond lengths, bond angles, and torsional angles that define the three-dimensional structure of delta-Guaiene [15] [20].

The expected structural features of delta-Guaiene based on these approaches include a trans-fused bicyclic system with the seven-membered ring adopting a chair-like conformation and the five-membered ring assuming an envelope conformation [5] [15]. The methyl groups at positions 3 and 8 are likely to adopt equatorial orientations to minimize steric interactions, while the isopropenyl group at position 5 is expected to be equatorially oriented [5] [15].

The absolute configuration of the three stereogenic centers (3S,3aS,5R) determines the overall three-dimensional structure of delta-Guaiene and its interactions with other molecules [8] [15]. This stereochemical arrangement is crucial for understanding the conformational preferences and reactivity patterns of delta-Guaiene [5] [15].

Delta-guaiene represents a significant sesquiterpene compound within the plant kingdom, with its distribution primarily concentrated in specific taxonomic families. This carbobicyclic compound, characterized by the molecular formula Carbon-15 Hydrogen-24, demonstrates a restricted taxonomic occurrence that provides valuable insights into evolutionary biochemistry and specialized metabolic pathways [1] [2].

Aquilaria and Gyrinops Species

The most prominent natural sources of delta-guaiene are found within the Thymelaeaceae family, specifically in the genera Aquilaria and Gyrinops. These evergreen trees, native to Southeast Asia, represent the primary commercial sources of delta-guaiene through their production of agarwood resin [3] [4] [5].

Aquilaria Species Distribution

Aquilaria crassna demonstrates the most well-characterized delta-guaiene production profile among the studied species. Following methyl jasmonate treatment, cultured cells of this species accumulate delta-guaiene as the most abundant sesquiterpene after twelve hours of induction [3]. The compound reaches maximum accumulation levels alongside alpha-guaiene and alpha-humulene, forming a characteristic sesquiterpene profile that distinguishes this species from related taxa [6].

Aquilaria microcarpa exhibits substantial delta-guaiene synthesis capabilities, with delta-guaiene synthase enzymes producing approximately 53.7 percent of total sesquiterpene products in enzymatic assays [7]. This species demonstrates remarkable genetic diversity in delta-guaiene synthase genes, with multiple isoforms contributing to varying production profiles. The presence of at least five copies of delta-guaiene synthase genes in the genome indicates the evolutionary importance of this metabolic pathway [8].

Aquilaria sinensis represents another significant delta-guaiene producer, with three characterized sesquiterpene synthases (ASS1, ASS2, and ASS3) generating delta-guaiene as a major product [9] [10]. This species demonstrates rapid induction of delta-guaiene synthesis following mechanical wounding, suggesting an adaptive defense mechanism against environmental stress [11].

Gyrinops Species Characteristics

Gyrinops versteegii has emerged as a promising alternative source for delta-guaiene production. Recent research demonstrates that inoculation with local strains of Fusarium solani successfully induces sesquiterpene production, including delta-guaiene, alongside chromone compounds [12]. This finding expands the taxonomic distribution of significant delta-guaiene producers beyond the Aquilaria genus, offering potential commercial alternatives for sustainable production.

The biochemical pathways in Gyrinops species appear functionally similar to those observed in Aquilaria, suggesting conserved evolutionary mechanisms for delta-guaiene biosynthesis within the Thymelaeaceae family [4] [5]. This taxonomic consistency supports the hypothesis that delta-guaiene production represents an ancestral trait within this plant family.

Agarwood Formation and Composition

Agarwood formation represents a unique physiological process where delta-guaiene accumulates as part of a complex resinous matrix. The dark resinous heartwood develops in response to fungal infection or mechanical injury, creating an environment conducive to intensive sesquiterpene biosynthesis [3] [4].

Compositional Analysis

Chemical analysis of agarwood reveals delta-guaiene as one of the predominant sesquiterpenes, often comprising significant percentages of the total volatile fraction. High-quality agarwood demonstrates specific compositional requirements, with alpha-guaiene content serving as a quality indicator when present at less than 0.05 percent peak area [13]. However, the absence of alpha-guaiene entirely indicates lower quality materials, suggesting that delta-guaiene production occurs within a balanced sesquiterpene synthesis network.

The temporal dynamics of agarwood formation show differential accumulation patterns for various sesquiterpenes. While alpha-humulene dominates during the initial six hours following induction, delta-guaiene becomes the most abundant compound after twelve hours [3]. This temporal shift reflects the complex regulatory mechanisms governing sesquiterpene biosynthesis and the specific role of delta-guaiene in mature agarwood composition.

Biosynthetic Integration

Delta-guaiene biosynthesis within agarwood formation involves coordinated expression of multiple terpene synthase genes. The enzymatic conversion of farnesyl diphosphate to delta-guaiene occurs through specific cyclization reactions catalyzed by delta-guaiene synthase enzymes [6] [14]. These enzymes demonstrate remarkable specificity, producing delta-guaiene as the major product while generating alpha-guaiene and other sesquiterpenes as minor products.

The integration of delta-guaiene biosynthesis within agarwood formation demonstrates the compound's ecological significance. Unlike volatile alpha-humulene, which readily evaporates from plant tissues, delta-guaiene accumulates within cellular compartments, suggesting distinct biological roles beyond immediate volatile signaling [3].

Other Botanical Sources

Beyond the primary Aquilaria and Gyrinops sources, delta-guaiene occurrence extends to additional plant species, though often at lower concentrations or as minor constituents of essential oil profiles.

Essential Oil Producers

Xanthium strumarium represents a notable source outside the Thymelaeaceae family. Research on different cultivars reveals that guaia-4,6-diene, a structurally related compound, appears as a major sesquiterpene in specific cultivars, while delta-guaiene synthesis occurs through related enzymatic pathways [15]. This finding suggests broader taxonomic distribution of guaiene-type sesquiterpene synthesis capabilities.

Vitex negundo essential oils contain delta-guaiene as a constituent in leaf extracts, demonstrating occurrence within the Lamiaceae family [16]. The presence of delta-guaiene alongside caryophyllene epoxide and other sesquiterpenes indicates diverse biosynthetic capabilities across plant families.

Taxonomic Significance

The scattered occurrence of delta-guaiene across diverse plant families suggests multiple evolutionary origins for this compound. However, the concentration and prominence of delta-guaiene in Aquilaria and Gyrinops species indicate specialized metabolic adaptations that distinguish these taxa from other producers [17].

Database records indicate delta-guaiene presence in Angelica gigas and Rhododendron dauricum, expanding the known taxonomic range to include Apiaceae and Ericaceae families [17]. These occurrences, while documented, require further investigation to establish quantitative significance and biological roles within these species.

Environmental Factors Affecting Biosynthesis

Environmental conditions exert profound influences on delta-guaiene biosynthesis, with multiple abiotic and biotic factors modulating both the quantity and timing of production. Understanding these environmental relationships provides crucial insights for optimizing natural production and developing sustainable cultivation strategies.

Temperature Dependencies

Optimal delta-guaiene biosynthesis occurs within specific temperature ranges that reflect the tropical and subtropical origins of primary producing species. Research on related sesquiterpene-producing plants indicates optimal temperatures between 24-28°C for maximum biosynthetic activity [18]. Temperature stress, both above and below optimal ranges, triggers different responses in delta-guaiene synthesis.

Heat stress treatments demonstrate significant effects on terpene synthase gene expression. In Aquilaria sinensis, elevated temperatures induce rapid increases in sesquiterpene synthase transcript levels, with maximum expression occurring approximately 36 hours after treatment [19]. The temporal pattern suggests that moderate heat stress activates defense metabolite production, while extreme temperatures may inhibit biosynthetic processes.

Low temperature exposure similarly affects delta-guaiene biosynthesis, though through different regulatory mechanisms. Cold stress typically delays the onset of sesquiterpene synthesis while potentially extending the duration of production once initiated [19]. These temperature-dependent responses reflect adaptive mechanisms that allow plants to modulate secondary metabolite production according to environmental conditions.

Humidity and Water Relations

Humidity levels significantly influence delta-guaiene biosynthesis, particularly in species adapted to high-moisture tropical environments. Optimal humidity levels above 75 percent support maximum biosynthetic activity in delta-guaiene-producing plants [18]. Water stress conditions trigger complex responses that can either enhance or diminish delta-guaiene production depending on severity and duration.

Hyperosmotic stress, simulated through mannitol treatments, demonstrates the relationship between water availability and sesquiterpene biosynthesis. Research shows that moderate water stress initially stimulates terpene synthase gene expression, with maximum effects occurring within 24 hours of treatment [19]. However, prolonged water stress leads to decreased expression levels, suggesting that severe dehydration compromises biosynthetic capacity.

The relationship between humidity and delta-guaiene production reflects broader patterns of plant stress response. Moderate water limitation activates defense metabolite synthesis as plants prepare for potential drought stress, while severe dehydration redirects metabolic resources toward survival mechanisms rather than secondary metabolite production.

Light and Photosynthetic Factors

Light intensity and quality affect delta-guaiene biosynthesis through multiple pathways involving both direct photosynthetic inputs and photomorphogenic signaling. Optimal light intensities between 75-100 percent of full sunlight support maximum essential oil production in related species [18]. This relationship reflects the energy demands of sesquiterpene biosynthesis and the photosynthetic capacity required to support intensive secondary metabolite production.

Ultraviolet radiation exposure represents a specific environmental stress that can enhance delta-guaiene biosynthesis. UV-B radiation typically stimulates defense metabolite production as plants respond to potential photodamage [20] [21]. The protective role of sesquiterpenes against oxidative stress makes delta-guaiene synthesis a logical component of UV-response mechanisms.

Photoperiod effects on delta-guaiene production remain less well characterized, though circadian rhythms in terpene synthase gene expression suggest temporal regulation of biosynthetic processes. The integration of light signals with other environmental cues creates complex regulatory networks that fine-tune delta-guaiene production according to environmental conditions.

Soil Chemistry and pH Effects

Soil chemical composition, particularly pH and nutrient availability, influences delta-guaiene biosynthesis through effects on plant growth and metabolic capacity. Optimal pH ranges between 5.5-7.0 support maximum growth and secondary metabolite production in delta-guaiene-producing species [18]. Acidic conditions outside this range can limit nutrient uptake and compromise biosynthetic processes.

Nutrient availability, particularly nitrogen and phosphorus levels, affects the balance between primary growth and secondary metabolite production. Moderate nutrient limitation often stimulates defense metabolite synthesis, including delta-guaiene production, as plants allocate resources toward protective compounds [22]. However, severe nutrient deficiency compromises overall metabolic capacity and reduces biosynthetic output.

Heavy metal stress represents another soil-related factor that can influence delta-guaiene biosynthesis. While most heavy metals are toxic at high concentrations, some metals at low levels may stimulate defense metabolite production as part of general stress responses [20]. The specific effects of metal stress on delta-guaiene synthesis require further investigation.

Biotic Stress Responses

Fungal infections represent the most significant biotic stimulus for delta-guaiene biosynthesis in natural systems. The formation of agarwood in Aquilaria and Gyrinops species specifically requires fungal challenge, with Fusarium species being particularly effective elicitors [12]. The fungal infection triggers dramatic increases in sesquiterpene synthesis, including delta-guaiene production.

Mechanical wounding provides another powerful stimulus for delta-guaiene biosynthesis. Research demonstrates that physical injury rapidly activates terpene synthase gene expression, with maximum induction occurring within hours of wounding [11]. This rapid response suggests that delta-guaiene synthesis forms part of immediate defense mechanisms against herbivory and pathogen invasion.

Insect herbivory, while less extensively studied, likely represents another significant biotic stimulus for delta-guaiene production. The compound's demonstrated feeding deterrent properties suggest that herbivore pressure selects for enhanced biosynthetic capacity [22]. The integration of delta-guaiene synthesis with other plant defense mechanisms creates comprehensive protection against diverse biotic threats.

Ecological Significance in Plant Defense

Delta-guaiene functions as a multifaceted defense compound within plant ecological systems, demonstrating both direct protective effects and indirect signaling roles that enhance overall plant survival and fitness. The ecological significance of this sesquiterpene extends beyond simple toxicity to encompass complex interactions with herbivores, pathogens, and beneficial organisms.

Direct Defense Mechanisms

The antimicrobial properties of delta-guaiene provide direct protection against bacterial and fungal pathogens. Research demonstrates minimum inhibitory concentrations ranging from 45-100 percent against various pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa [23] [16]. These concentrations, while relatively high compared to synthetic antimicrobials, represent effective protection within plant tissues where delta-guaiene accumulates to substantial levels.

Antifungal activity represents another crucial direct defense mechanism. Studies show effectiveness against important plant pathogens including Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes, with minimum inhibitory concentrations between 45-95 percent [24]. The broad spectrum of antifungal activity suggests that delta-guaiene functions as a general defense compound rather than targeting specific pathogen types.

The mechanism of antimicrobial action appears to involve cell membrane disruption and interference with cellular processes. As a lipophilic compound, delta-guaiene can integrate into microbial cell membranes, altering membrane fluidity and compromising cellular integrity [22] [23]. This physical mode of action reduces the likelihood of pathogen resistance development compared to more specific biochemical targets.

Herbivore Deterrence

Delta-guaiene demonstrates significant feeding deterrent effects against various herbivorous insects and mammals. The compound's bitter taste and potential toxicity discourage consumption by most herbivores, providing effective protection for producing plants [22]. Unlike highly toxic compounds that may harm beneficial organisms, delta-guaiene appears to function primarily through palatability reduction rather than acute toxicity.

The volatility characteristics of delta-guaiene contribute to its herbivore deterrent effects. While less volatile than compounds like alpha-humulene, delta-guaiene still produces detectable vapors that can warn herbivores of plant chemical defenses before feeding commences [3]. This early warning system reduces actual tissue damage while conserving metabolic resources.

Behavioral studies suggest that delta-guaiene affects herbivore feeding preferences through gustatory and olfactory mechanisms. The compound's distinctive odor and taste characteristics make treated plant tissues less attractive to potential consumers, reducing herbivory pressure even when present at sublethal concentrations [22].

Oxidative Stress Protection

Beyond direct antimicrobial and antiherbivore effects, delta-guaiene contributes to plant protection against abiotic stresses, particularly oxidative damage from environmental factors. The compound's antioxidant properties help neutralize reactive oxygen species generated during stress conditions [21]. This protective function becomes particularly important during drought, temperature extremes, and high light intensity exposure.

The integration of delta-guaiene synthesis with stress response pathways demonstrates its role in comprehensive plant defense strategies. Environmental stresses that generate oxidative damage simultaneously stimulate delta-guaiene production, creating a responsive protection system [19]. This coordination ensures that protective compounds are available when most needed.

Cellular localization patterns of delta-guaiene support its role in oxidative stress protection. The compound accumulates in cellular compartments where oxidative damage typically occurs, providing localized protection against reactive oxygen species [3]. This targeted distribution maximizes protective efficiency while minimizing metabolic costs.

Indirect Defense Signaling

Delta-guaiene participates in indirect defense mechanisms through volatile signaling that attracts natural enemies of herbivores. While less volatile than related compounds, delta-guaiene contributes to the complex bouquet of plant volatiles that guide predators and parasitoids to herbivore-infested plants [22]. This tritrophic interaction enhances plant protection by recruiting biological control agents.

The timing of delta-guaiene release corresponds with herbivore damage patterns, suggesting sophisticated signaling mechanisms. Plants increase delta-guaiene production following herbivore attack, creating volatile signals that persist long enough to attract beneficial organisms [6]. This temporal coordination maximizes the effectiveness of indirect defense strategies.

Synergistic effects with other volatile compounds enhance the signaling function of delta-guaiene. Research indicates that complex volatile mixtures containing delta-guaiene are more effective at attracting predators than individual compounds, suggesting that delta-guaiene functions as part of integrated chemical communication systems [22].

Allelopathic Interactions

Delta-guaiene demonstrates allelopathic effects that influence the growth and establishment of competing plant species. Root exudates containing delta-guaiene can inhibit seed germination and seedling growth of nearby plants, reducing competition for resources [22]. This chemical competition provides advantages in dense plant communities where resource limitation constrains growth.

The soil persistence of delta-guaiene affects the temporal aspects of allelopathic interactions. Unlike highly volatile compounds that dissipate rapidly, delta-guaiene can accumulate in soil organic matter, creating lasting inhibitory effects on competitor species [22]. This persistence extends the temporal range of competitive interactions beyond the immediate growing season.

Species-specific allelopathic effects suggest that delta-guaiene provides selective advantages in particular plant communities. Some species demonstrate greater sensitivity to delta-guaiene than others, allowing producing plants to selectively suppress certain competitors while having minimal effects on others [25]. This selective allelopathy can shape community composition and succession patterns.

Evolutionary Perspectives

The evolution of delta-guaiene production represents an adaptive response to multiple selective pressures operating simultaneously. The compound's effectiveness against diverse threats suggests that plants producing delta-guaiene gain significant survival advantages in environments with high pathogen pressure, herbivory, and plant competition [22].

Phylogenetic analysis of delta-guaiene synthase genes reveals evolutionary relationships between producing species and provides insights into the origins of this biosynthetic capability [26] [10]. The conservation of enzymatic mechanisms across different plant families suggests either ancient origins or convergent evolution toward similar defensive strategies.

Cost-benefit analysis of delta-guaiene production indicates that the metabolic investment required for synthesis is offset by substantial protection benefits. Plants producing delta-guaiene demonstrate enhanced survival rates under stress conditions, validating the evolutionary advantage of this defense strategy [22]. The widespread occurrence of delta-guaiene in successful plant lineages supports its adaptive significance.

Chemotaxonomic Applications

Delta-guaiene serves as a valuable chemotaxonomic marker that provides insights into evolutionary relationships, species identification, and quality assessment within and among plant taxa. The compound's distinctive biosynthetic pathway and taxonomic distribution patterns make it particularly useful for systematic and applied botanical investigations.

Species Identification and Authentication

Restriction fragment length polymorphism analysis using delta-guaiene synthase complementary DNA probes demonstrates species-specific patterns that enable accurate identification of Aquilaria species [8]. The genomic organization of delta-guaiene synthase genes varies sufficiently between species to provide diagnostic molecular markers for taxonomic identification. This molecular approach overcomes the limitations of morphological identification, particularly for commercially valuable species where accurate identification is crucial.

Gas chromatography-mass spectrometry profiling of delta-guaiene content and associated compounds provides chemical fingerprints that distinguish between different Aquilaria and Gyrinops species [13]. The relative proportions of delta-guaiene, alpha-guaiene, and other sesquiterpenes create species-specific profiles that enable authentication of plant materials and derived products. This chemical approach proves particularly valuable for identifying processed materials where morphological features are no longer available.

Metabolomics approaches using delta-guaiene as a reference compound enable comprehensive analysis of sesquiterpene metabolism and its responses to environmental factors [19]. The integration of chemical analysis with gene expression studies reveals regulatory mechanisms that control delta-guaiene biosynthesis and its coordination with other metabolic processes.

The use of delta-guaiene as an internal standard in metabolic studies provides quantitative measures for comparing biosynthetic activities between different species, tissues, and environmental conditions [14]. This standardization enables meaningful comparisons across diverse experimental systems and supports the development of predictive models for biosynthetic outcomes.

Commercial and Regulatory Applications

Chemical fingerprinting based on delta-guaiene content supports authentication of commercial products and detection of adulteration or substitution [13]. The distinctive chemical profiles of authentic materials enable identification of fraudulent products and protect consumers from inferior or harmful substitutes. This authentication capability proves particularly important for high-value products where economic incentives for fraud are substantial.

Regulatory frameworks increasingly rely on chemical markers like delta-guaiene for controlling trade in endangered species and enforcing international conservation agreements. The Convention on International Trade in Endangered Species of Wild Fauna and Flora listings for Aquilaria and Gyrinops species require accurate identification methods that chemical analysis can provide [3] [28].

Market regulation benefits from standardized chemical profiling that enables objective quality assessment and fair pricing based on measurable chemical characteristics. Delta-guaiene content provides quantitative measures that support transparent trade practices and protect both producers and consumers from market manipulation [13].

Future Directions and Applications

Emerging analytical technologies promise enhanced sensitivity and specificity for delta-guaiene analysis, enabling detection at lower concentrations and in more complex matrices. Advanced mass spectrometry techniques and improved separation methods will expand the applications of delta-guaiene-based chemotaxonomy [29].

Integration of chemical analysis with molecular techniques creates comprehensive identification systems that combine the specificity of genetic markers with the practical utility of chemical analysis. These hybrid approaches provide redundant verification systems that enhance confidence in taxonomic and quality assessments [8].